molecular formula C14H12Cl2N4O B2736504 (2,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2176069-89-7

(2,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2736504
CAS RN: 2176069-89-7
M. Wt: 323.18
InChI Key: FTXQRCNPEBBUBU-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, commonly known as DPA-713, is a small molecule that acts as a selective ligand for the translocator protein (TSPO) in the brain and peripheral tissues. The TSPO is a mitochondrial protein that has been implicated in a range of physiological and pathological processes, including inflammation, oxidative stress, and neurodegeneration. In recent years, DPA-713 has emerged as a valuable tool for studying the role of TSPO in these processes, and has shown promise as a potential diagnostic and therapeutic agent for various diseases.

Scientific Research Applications

Antimicrobial and Anticancer Agents

A series of novel compounds, including those with pyrazole, pyrimidine, and azetidinone moieties, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds, showing significant antimicrobial and higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This highlights the potential of these compounds in developing new therapeutic agents.

Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues and evaluated their antioxidant, antimicrobial, and antitubercular activities. These compounds exhibited promising antibacterial and antituberculosis activity, suggesting their potential application in treating infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Drug Formulation Development

In the realm of pharmaceutical formulation, Burton et al. (2012) investigated the development of a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound. Their work involved creating a solubilized, precipitation-resistant formulation, which could be particularly useful for enhancing the bioavailability of compounds with poor solubility (Burton et al., 2012).

Imaging Agents for Parkinson's Disease

Wang et al. (2017) focused on the synthesis of a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. Their research demonstrates the application of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O/c15-9-2-3-11(12(16)6-9)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXQRCNPEBBUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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